3-(2-Bromo-ethyl)-benzo[d]isoxazole

Synthetic Intermediates Medicinal Chemistry Building Blocks

3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS 57148-67-1) is a benzoisoxazole-based heterocyclic compound featuring a bromoethyl substituent at the 3-position. This structure endows it with versatile alkylating reactivity and makes it a valuable intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 57148-67-1
Cat. No. B2506422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-ethyl)-benzo[d]isoxazole
CAS57148-67-1
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CCBr
InChIInChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2
InChIKeyODERSCZIMBQSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS 57148-67-1) – Synthetic Building Block and Heterocyclic Intermediate Procurement Guide


3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS 57148-67-1) is a benzoisoxazole-based heterocyclic compound featuring a bromoethyl substituent at the 3-position. This structure endows it with versatile alkylating reactivity and makes it a valuable intermediate in medicinal chemistry and organic synthesis . The benzisoxazole scaffold is recognized as a privileged structure in drug discovery, with applications in antipsychotics, anticonvulsants, and anticancer agents [1]. The target compound is supplied by multiple reputable vendors with purities ranging from 95% to 98% .

Why Generic Substitution Fails for 3-(2-Bromo-ethyl)-benzo[d]isoxazole – Key Differences from Chloroethyl, Iodoethyl, and Bromomethyl Analogs


The 3-(2-bromoethyl) substitution pattern in this benzoisoxazole is not interchangeable with chloroethyl, iodoethyl, or bromomethyl analogs. The bromine leaving group provides a balanced reactivity profile that is more effective than chlorine in nucleophilic substitution while avoiding the instability and cost of iodine [1]. The ethyl spacer length also differs from the bromomethyl analog, which can alter steric and electronic properties in downstream syntheses. Furthermore, vendor-supplied purities and storage conditions vary significantly among these analogs, directly impacting experimental reproducibility and procurement decisions .

Quantitative Differentiation Evidence: 3-(2-Bromo-ethyl)-benzo[d]isoxazole vs. Closest Analogs


Purity and Vendor Availability – 3-(2-Bromo-ethyl)-benzo[d]isoxazole Offers Comparable or Higher Purity with Broader Commercial Supply

3-(2-Bromo-ethyl)-benzo[d]isoxazole is commercially available from multiple suppliers at purities of 95–98% . In contrast, the chloroethyl analog (CAS 59899-50-2) is typically offered at 95–97% purity , while the bromomethyl analog (CAS 37924-85-9) is consistently 95% . The availability of higher-purity (>96%) batches for the bromoethyl compound may reduce the need for in-house purification, saving time and resources in synthetic workflows.

Synthetic Intermediates Medicinal Chemistry Building Blocks

Price per Gram Comparison – 3-(2-Bromo-ethyl)-benzo[d]isoxazole is Cost-Competitive with Chloroethyl Analog for Certain Purchase Scales

At the 250 mg scale, 3-(2-bromoethyl)benzo[d]isoxazole is listed at $255 by AChemBlock , while the chloroethyl analog is $140 . However, at the 1 g scale, the bromoethyl compound is available from AKSci for $489 , whereas the chloroethyl analog is priced at $1,199 from CymitQuimica and approximately $2,880 from Macklin . This scale-dependent cost inversion suggests that for larger-scale syntheses, the bromoethyl compound may offer a more favorable cost-per-gram despite its higher molecular weight.

Chemical Procurement Cost Efficiency Synthetic Intermediates

Storage Stability – 3-(2-Bromo-ethyl)-benzo[d]isoxazole Requires More Stringent Storage Conditions than Chloroethyl Analog, Indicating Greater Reactivity and Handling Considerations

The target compound is recommended for storage at -20°C as a powder (stable for 3 years) or at -80°C in solvent (stable for 6 months) . In contrast, the chloroethyl analog can be stored at 2–8°C under inert atmosphere . This stricter storage requirement reflects the higher reactivity of the bromine leaving group, which can hydrolyze or undergo substitution more readily. For researchers, this means careful inventory management is required, but the payoff is a more reactive intermediate that can enable faster or higher-yielding transformations.

Chemical Stability Handling Storage

Reactivity Advantage – Bromoethyl Group Offers Superior Nucleophilic Substitution Reactivity vs. Chloroethyl, with Acceptable Stability vs. Iodoethyl

The bromoethyl group in 3-(2-bromoethyl)benzo[d]isoxazole provides a balanced reactivity profile. Bromine is a better leaving group than chlorine (pKa HBr = -9 vs. HCl = -7), leading to faster nucleophilic substitution rates under comparable conditions [1]. While iodine is even better, iodoalkyl compounds are generally less stable and more expensive. This positions the bromoethyl analog as the practical choice for alkylation reactions in complex synthesis, where reaction rate and yield are critical but iodine's cost and lability are prohibitive.

Synthetic Utility Leaving Group Alkylation

Optimal Research and Industrial Applications for 3-(2-Bromo-ethyl)-benzo[d]isoxazole (CAS 57148-67-1)


Synthesis of CNS-Active Drug Candidates via Alkylation

Given the benzoisoxazole scaffold's presence in antipsychotics like risperidone and paliperidone [1], 3-(2-bromoethyl)benzo[d]isoxazole serves as a key alkylating agent for introducing the benzoisoxazole moiety into larger CNS-active pharmacophores. Its bromoethyl group enables efficient coupling with amine or thiol nucleophiles, a transformation where the chloroethyl analog may require harsher conditions or provide lower yields.

Medicinal Chemistry Library Synthesis

The compound's commercial availability at >96% purity from multiple vendors makes it suitable for high-throughput parallel synthesis in medicinal chemistry campaigns. The benzisoxazole core is a privileged scaffold with documented activity against cancer, inflammation, and microbial targets [2], and the bromoethyl handle allows rapid diversification into focused libraries.

Process Development and Scale-Up

For projects moving from discovery to preclinical development, the cost-per-gram advantage of the bromoethyl compound at larger scales ($489/g vs. $1,199/g for chloroethyl) can translate into significant budget savings. Additionally, the higher reactivity may enable shorter reaction times and higher throughput in process optimization.

Technical Documentation Hub

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37 linked technical documents
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